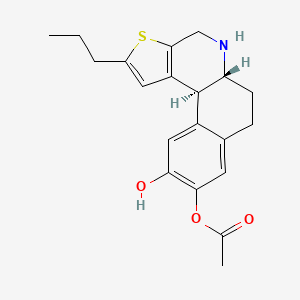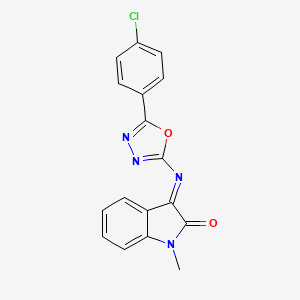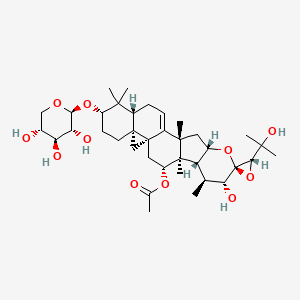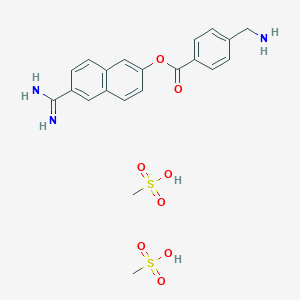
10-Deacetyl adrogolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Deacetyl adrogolide is a natural organic compound derived from the yew tree (Taxus species). It is a crucial intermediate in the synthesis of various anticancer drugs, including paclitaxel and docetaxel . This compound is known for its significant role in the biosynthesis of taxanes, which are widely used in cancer chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Deacetyl adrogolide typically involves the extraction from the yew tree, followed by a series of chemical reactions. One common method involves the use of 9-DHB (13-acetyl-9-dihydrobaccatin) III as a starting material. The process includes the following steps :
Inputting Materials: Adding 9-DHB powder and methanol into a reaction kettle.
Reaction: Heating the reaction kettle to a certain temperature, then adding hydrazine hydrate and maintaining the temperature until the reaction is complete.
Extraction: Extracting the product from the reaction mixture.
Washing and Drying: Washing the product with appropriate solvents and drying it.
Chromatography: Using chromatography to obtain the this compound fraction.
Drying: Obtaining the final product by drying the fraction.
Industrial Production Methods
Industrial production of this compound often involves biotransformation using microbial strains. This method integrates the extraction of the compound from renewable Taxus needles and in situ whole-cell catalysis . This approach is advantageous as it shortens the production process and improves the resource utilization rate of Taxus needles.
Analyse Chemischer Reaktionen
Types of Reactions
10-Deacetyl adrogolide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Acylation: Introduction of acyl groups at specific positions.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Acylation: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles.
Major Products Formed
Baccatin III: Formed through acetylation of this compound.
Docetaxel: A major anticancer drug synthesized from this compound.
Wissenschaftliche Forschungsanwendungen
10-Deacetyl adrogolide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of taxanes and its interaction with enzymes.
Medicine: Crucial in the development of anticancer drugs such as paclitaxel and docetaxel.
Industry: Employed in the large-scale production of taxanes through biotransformation processes.
Wirkmechanismus
The mechanism of action of 10-Deacetyl adrogolide involves its conversion to active taxanes, which exert their effects by disrupting microtubule dynamics . This disruption leads to mitotic arrest and apoptosis in cancer cells. The compound targets tubulin, promoting its polymerization and preventing depolymerization, thereby inhibiting cell division .
Vergleich Mit ähnlichen Verbindungen
10-Deacetyl adrogolide is similar to other taxane precursors such as:
10-Deacetylbaccatin III: Another precursor in the synthesis of paclitaxel.
Baccatin III: A more oxidized form used in taxane synthesis.
Docetaxel: A semisynthetic derivative with enhanced water solubility and potency.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of taxanes and its ability to be efficiently converted into active anticancer agents through various chemical and biotransformation processes .
Eigenschaften
CAS-Nummer |
1026654-03-4 |
|---|---|
Molekularformel |
C20H23NO3S |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
[(1S,10R)-4-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate |
InChI |
InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-18(24-11(2)22)17(23)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1 |
InChI-Schlüssel |
UPBWWZKWFQBCML-UZLBHIALSA-N |
Isomerische SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)O |
Kanonische SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)











